molecular formula C8H12N2O2 B13822580 Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-methyl-

Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-methyl-

Katalognummer: B13822580
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: CDICMYAUZWVDRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- is a chemical compound with the molecular formula C7H10N2O2. It is known for its unique structure, which includes an isoxazole ring, a functional group that is often found in various biologically active compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-: This compound has a similar structure but with an ethyl group instead of a methyl group.

    Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-propyl-: Another similar compound with a propyl group.

Uniqueness

The uniqueness of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- lies in its specific substitution pattern on the isoxazole ring, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide

InChI

InChI=1S/C8H12N2O2/c1-5-8(6(2)12-9-5)10(4)7(3)11/h1-4H3

InChI-Schlüssel

CDICMYAUZWVDRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)N(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.